Cas no 61622-34-2 (Cefotiam)

Cefotiam structure
Cefotiam structure
상품 이름:Cefotiam
CAS 번호:61622-34-2
MF:C18H23N9O4S3
메가와트:525.63
MDL:MFCD00865087
CID:57712
PubChem ID:43708

Cefotiam 화학적 및 물리적 성질

이름 및 식별자

    • Cefotiam
    • (6r-trans)--oxo
    • )acetyl)amino)-3-(((1-(2-(dimethylamino)ethyl)-1h-tetrazol-5-yl)thio)methyl)-8
    • cgp14221e
    • 8-[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino-4-[[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl]-7-oxo-2-thia-6-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid
    • CEFOTIAM HCL
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R,7R)-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R-trans)-
    • (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R)-7t-[2-(2-amino-thiazol-4-yl)-acetylamino]-3-[1-(2-dimethylamino-ethyl)-1H-tetrazol-5-ylsul
    • 7-[2-(2-aminothiazol-4-yl)acetamido]-3-[1-(2-N,N-dimethylaminoethyl)-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid
    • CEFOTIAM HYDROCHLORIDE
    • Ceradolan
    • Ceradon
    • Haloapor
    • Prestwick0_000482
    • Aspil (TN)
    • GTPL12254
    • 7beta-(2-imino-4-thiazolin-4-yl)acetamido-3-{1-[2-(N,N-dimethylamino)ethyl]-1H-tetrazol-5-yl}thiomethyl-3-cephem-4-carboxylic acid
    • HY-B0734
    • SCE 963
    • 66309-69-1
    • 7beta-[ 2-(2-aminothiazol-4-yl) acetamido]-3-[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid
    • DTXSID6022763
    • C21544
    • Prestwick1_000482
    • CEFOTIAM [JAN]
    • Cefotiamum
    • UNII-91W6Z2N718
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R,7R)-
    • SR-01000841230
    • BDBM50485561
    • Cefotiam (INN)
    • CS-0009630
    • EN300-19766378
    • SCHEMBL11224134
    • (6R,7R)-7-{[(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEBI:355510
    • CEFOTIAM [INN]
    • BSPBio_000343
    • Prestwick2_000482
    • QYQDKDWGWDOFFU-IUODEOHRSA-N
    • J01DC07
    • 91W6Z2N718
    • (6R,7R)-7-[2-(2-Amino-thiazol-4-yl)-acetylamino]-3-[1-(2-dimethylamino-ethyl)-1H-tetrazol-5-ylsulfanylmethyl]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFOTIAM [WHO-DD]
    • 7beta-(2-amino-1,3-thiazol-4-yl)acetamido-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-3,4-didehydrocepham-4-carboxylic acid
    • (6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 61622-34-2
    • CTM
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
    • SPBio_002264
    • NCGC00179594-01
    • NS00006913
    • Q3009984
    • SR-01000841230-2
    • Prestwick3_000482
    • AB00514684
    • Cefotiam [INN:BAN]
    • Cefotiamum [INN-Latin]
    • Cefotiam,(S)
    • CGP 14221E
    • CEFOTIAM [MI]
    • SCHEMBL149538
    • CHEMBL1296
    • (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BPBio1_000379
    • (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)acetamido]-3-[({1-[2-(dimethylamino)ethyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K02275692-003-03-4
    • DB00229
    • (6R,7R)-7-{[(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}thio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Aspil
    • D07648
    • J-700162
    • BRD-K02275692-300-02-6
    • BRD-K02275692-300-01-8
    • MDL: MFCD00865087
    • 인치: InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
    • InChIKey: QYQDKDWGWDOFFU-IUODEOHRSA-N
    • 미소: O=C(C(N12)=C(CSC3=NN=NN3CCN(C)C)CS[C@]2([H])[C@H](NC(CC4=CSC(N)=N4)=O)C1=O)O

계산된 속성

  • 정밀분자량: 525.10400
  • 동위원소 질량: 525.104
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 13
  • 중원자 수량: 34
  • 회전 가능한 화학 키 수량: 11
  • 복잡도: 848
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 251A^2
  • 표면전하: 0
  • 상호 변형 이기종 수량: 8

실험적 성질

  • 밀도: 1.8 g/cm3
  • 비등점: 843℃
  • 플래시 포인트: >110°(230°F)
  • 굴절률: 1.855
  • 수용성: 해체
  • PSA: 251.30000
  • LogP: 0.25680
  • 용해성: Soluble

Cefotiam 보안 정보

  • RTECS 번호:XI0366000
  • 위험물 표지: Xi
  • 저장 조건:Sealed in dry,2-8°C

Cefotiam 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM276443-1g
Cefotiam
61622-34-2 95%+
1g
$1117 2022-12-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C911445-10mg
Cefotiam
61622-34-2 BR
10mg
¥1,168.20 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-278821-100 mg
Cefotiam,
61622-34-2
100MG
¥5,265.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-278821-100mg
Cefotiam,
61622-34-2
100mg
¥5265.00 2023-09-05
Enamine
EN300-19766378-0.05g
61622-34-2
0.05g
$2755.0 2023-09-16

Cefotiam 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:61622-34-2)Cefotiam
8625677
순결:98%
재다:Company Customization
가격 ($):문의